molecular formula C17H13N3O4 B11328040 2-(2-nitrophenoxy)-N-(quinolin-8-yl)acetamide

2-(2-nitrophenoxy)-N-(quinolin-8-yl)acetamide

Cat. No.: B11328040
M. Wt: 323.30 g/mol
InChI Key: XAWIJRWGOXXWBL-UHFFFAOYSA-N
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Description

2-(2-nitrophenoxy)-N-(quinolin-8-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-nitrophenoxy)-N-(quinolin-8-yl)acetamide typically involves the following steps:

    Etherification: The reaction of 2-nitrophenol with a suitable halogenated acetic acid derivative to form 2-(2-nitrophenoxy)acetic acid.

    Amidation: The reaction of 2-(2-nitrophenoxy)acetic acid with quinoline-8-amine under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, controlled reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-nitrophenoxy)-N-(quinolin-8-yl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a catalyst or metal hydrides.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as alkoxides or thiolates.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Reduction: 2-(2-aminophenoxy)-N-(quinolin-8-yl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-(2-nitrophenoxy)acetic acid and quinoline-8-amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-nitrophenoxy)-N-(quinolin-8-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-nitrophenoxy)-N-(quinolin-8-yl)acetamide is unique due to the presence of both the nitrophenoxy and quinolinyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups can lead to unique reactivity and interactions in various chemical and biological contexts.

Properties

Molecular Formula

C17H13N3O4

Molecular Weight

323.30 g/mol

IUPAC Name

2-(2-nitrophenoxy)-N-quinolin-8-ylacetamide

InChI

InChI=1S/C17H13N3O4/c21-16(11-24-15-9-2-1-8-14(15)20(22)23)19-13-7-3-5-12-6-4-10-18-17(12)13/h1-10H,11H2,(H,19,21)

InChI Key

XAWIJRWGOXXWBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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